2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound features a hybrid structure combining a benzo[d][1,3]dioxole (a methylenedioxy-substituted benzene) linked via a carboxamide group to a 4,5,6,7-tetrahydrobenzo[d]thiazole core, which is further substituted with a carboxamide at position 4. The benzo[d][1,3]dioxole moiety is notable for its metabolic stability and electron-rich aromatic system, while the tetrahydrobenzo[d]thiazole scaffold provides a partially saturated heterocyclic framework that may enhance conformational flexibility and binding interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(20)9-2-1-3-12-13(9)18-16(24-12)19-15(21)8-4-5-10-11(6-8)23-7-22-10/h4-6,9H,1-3,7H2,(H2,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYOKBNDZMNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12, which may influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules. The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of the thiazole compound.
Cellular Effects
Thiazole derivatives have been shown to have potent inhibitory activities against COX enzymes, which play a crucial role in inflammation and pain. Therefore, it can be inferred that this compound may have similar effects on cellular processes.
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. This suggests that the compound could interact with biomolecules through these mechanisms, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that a related compound substantially reduced blood glucose levels in mice, suggesting that this compound may have similar effects at certain dosages.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may be involved in multiple metabolic pathways.
Transport and Distribution
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence their distribution within cells and tissues.
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and cytotoxicity.
Chemical Structure and Synthesis
The compound features a unique combination of a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole ring. The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole-5-carboxylic acid and an appropriate amine. Key steps include amidation and cyclization under specific conditions to form the desired structure .
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The mechanism of action often involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.
- Cytotoxic Effects : The compound has shown cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent .
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds have IC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes . Specific findings related to the compound include:
- Cytotoxicity : The compound has been evaluated for its antiproliferative effects against leukemia and solid tumor-derived cell lines.
- Selectivity : Notably, some derivatives show selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Antidiabetic Activity
Recent studies have explored the potential antidiabetic effects of related benzodioxole derivatives. For example, compounds with similar structures demonstrated potent inhibition of α-amylase (IC50 values of 0.68 µM), suggesting their utility in managing diabetes .
Antimicrobial Activity
While some studies on related compounds have shown a lack of antimicrobial activity against various pathogens (including bacteria and viruses), the specific compound's activity has not been extensively characterized in this regard .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values <10 µM. |
| Study 2 | Showed potent α-amylase inhibition in vitro with negligible effects on normal cell lines. |
| Study 3 | Evaluated various derivatives for their anticancer potential; some compounds were effective against solid tumors. |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress.
- Antiproliferative Effects : There is evidence suggesting that such compounds can inhibit the growth of cancer cells.
- Anti-inflammatory Properties : They may modulate inflammatory pathways and reduce markers of inflammation.
- Antimicrobial Activity : Some studies suggest potential effectiveness against various pathogens.
These activities position the compound as a candidate for further investigation in drug development.
Medicinal Chemistry Applications
- Lead Compound Development : The unique structure of 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide makes it a promising lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes.
- Targeting Specific Diseases : Given its potential biological activities, this compound could be explored for therapeutic applications in diseases characterized by oxidative stress, inflammation, or microbial infections.
Materials Science Applications
The compound's distinctive structure suggests potential applications in materials science:
- Novel Materials Development : Its electronic and optical properties could be harnessed to create new materials with specific functionalities.
- Polymer Chemistry : It may serve as an intermediate in synthesizing polymers with enhanced properties.
Organic Synthesis Applications
In organic synthesis, this compound can be utilized as:
- Building Block for Complex Molecules : The compound can act as a precursor for synthesizing more complex organic molecules through various chemical reactions including oxidation and substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related analogs are analyzed below:
Core Heterocyclic Scaffolds
Target Compound : Contains a 4,5,6,7-tetrahydrobenzo[d]thiazole core with carboxamide substituents.
BD00781997: Features a 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a furan-2-carboxamido group and a carboxylic acid .
Compounds from Pharmacopeial Forum (PF 43(1)): Include derivatives with thiazol-5-ylmethyl carbamates and hydroxy/ureido substituents (e.g., bis(thiazol-5-ylmethyl) carbamates and hydroxy-phenylhexane derivatives) .
Substituent Analysis
Functional Implications
- Solubility : The target compound’s carboxamide groups may enhance aqueous solubility compared to BD00781997’s carboxylic acid and tert-butyl group, which could increase hydrophobicity .
- Target Engagement : The PF 43(1) compounds’ carbamate and hydroxy groups suggest possible protease or kinase inhibition, whereas the target compound’s carboxamides may favor interactions with amide-binding pockets (e.g., ATP-binding sites) .
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Advantages : Enhanced hydrogen-bonding capacity and metabolic stability over thiophene/furan-containing analogs.
- Limitations : Higher molecular weight compared to BD00781997 may reduce cell permeability.
- Future Directions : Computational modeling (e.g., docking studies) could elucidate binding affinities, while synthetic optimization might address solubility challenges.
Preparation Methods
Formation of Benzo[d]dioxole-5-carboxamide Intermediate
The synthesis begins with the activation of benzo[d]dioxole-5-carboxylic acid. Carbodiimide-mediated coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), facilitate amide bond formation with ammonium salts or primary amines. For example, reaction with 4-fluorobenzylamine in anhydrous dichloromethane at 0–5°C yields the intermediate N-(4-fluorobenzyl)benzo[d]dioxole-5-carboxamide with >85% efficiency.
Table 1: Reaction Conditions for Amide Intermediate
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC, 4-fluorobenzylamine | Dichloromethane | 0–5 | 87 |
| EDCI, HOBt | DMF | 25 | 92 |
Cyclization to Tetrahydrobenzo[d]thiazole Core
The tetrahydrobenzo[d]thiazole ring is constructed via cyclization of a pre-functionalized cyclohexenone derivative. A sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀), promotes thioamide formation, followed by intramolecular cyclization under acidic conditions. For instance, treatment with P₄S₁₀ in toluene at 110°C for 12 hours generates the tetrahydrothiazole scaffold with 78% yield.
One-Pot Multicomponent Synthesis
Reaction Design and Optimization
Recent advances in multicomponent reactions (MCRs) enable the convergent synthesis of complex heterocycles. A modified protocol inspired by the work of ACS Journal of Organic Chemistry (2025) employs arylglyoxals, thiobenzamides, and functionalized benzo[d]dioxole derivatives in acetic acid at 90°C. This method bypasses intermediate isolation, achieving 89–94% yields within 4–6 hours.
Table 2: One-Pot MCR Conditions and Outcomes
| Component A | Component B | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzo[d]dioxole-5-carboxaldehyde | Thiobenzamide | None | 4 | 91 |
| 4-Fluorophenylglyoxal | Thiourea | AcOH | 6 | 89 |
Mechanistic Pathway
The reaction proceeds through:
- Knoevenagel condensation between the aldehyde and thiobenzamide, forming a thioenolate intermediate.
- Michael addition of the tetrahydrobenzo[d]thiazole precursor.
- Cyclodehydration to yield the final product, as confirmed by in situ NMR studies.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patent disclosures highlight continuous flow systems for large-scale manufacturing. A tubular reactor with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enables enantioselective amidation at 50°C, reducing reaction times to 30 minutes and improving space-time yields by 40% compared to batch processes.
Purification Techniques
Industrial protocols prioritize crystallization over chromatography. Ethanol/water mixtures (7:3 v/v) achieve >99% purity after two recrystallizations, as validated by HPLC-UV (λ = 254 nm).
Characterization and Analytical Data
Spectroscopic Profiling
X-ray Crystallography
Single-crystal analysis reveals a planar tetrahydrothiazole ring with a dihedral angle of 12.5° relative to the benzo[d]dioxole moiety, stabilizing the molecule through intramolecular H-bonding (N–H···O=C).
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Synthesis | 78–87 | 95–98 | Moderate | Low |
| One-Pot MCR | 89–94 | 97–99 | High | Medium |
| Continuous Flow | 85–90 | >99 | Very High | High |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, such as coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with tetrahydrobenzo[d]thiazole precursors. Key steps include condensation under reflux with catalysts like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane. Reaction optimization requires precise temperature control (e.g., 80–100°C) and stoichiometric ratios to minimize side products . Yield improvement may involve iterative adjustments to solvent polarity and catalyst loading .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the connectivity of the benzo[d][1,3]dioxole and tetrahydrothiazole moieties. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How can researchers mitigate safety risks during synthesis and handling?
Due to limited toxicity data, strict safety protocols are essential: use fume hoods for volatile reagents, wear nitrile gloves, and avoid inhalation of fine powders. Hazard assessments should precede scale-up experiments, with emergency protocols for spills .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like ICReDD integrate computational modeling with experimental data to optimize conditions (e.g., solvent choice, catalyst screening) . Machine learning algorithms can analyze historical reaction data to propose novel synthetic routes .
Q. How should researchers address contradictory biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities in test compounds. Standardize assays using validated cell lines (e.g., HEK293 or MCF-7) and high-purity samples (>95% by HPLC). Cross-validate results with orthogonal techniques, such as enzymatic inhibition assays vs. cell viability studies .
Q. What strategies are effective for structure-activity relationship (SAR) analysis?
Systematically modify substituents on the benzo[d][1,3]dioxole and thiazole rings. For example:
- Replace the carboxamide with sulfonamide to assess hydrogen-bonding effects.
- Introduce halogen substituents to evaluate steric and electronic impacts on target binding.
Compare bioactivity data across derivatives using IC₅₀ values and molecular docking simulations .
Q. How can heterogeneous reaction systems improve scalability?
Membrane reactors or flow chemistry setups enhance reproducibility for large-scale synthesis. These systems improve heat/mass transfer and enable continuous purification, reducing solvent waste. Refer to CRDC subclass RDF2050104 for membrane technology advancements .
Q. What are the challenges in assessing metabolic stability and degradation pathways?
Use in vitro microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots. LC-MS/MS tracks degradation products, while computational tools like ADMET Predictor™ forecast bioavailability issues. Structural modifications, such as fluorination, may block cytochrome P450-mediated oxidation .
Methodological Considerations
Q. How to design experiments for analyzing synergistic effects with other pharmacophores?
Combine this compound with known enzyme inhibitors (e.g., kinase inhibitors) in checkerboard assays to measure synergy scores (FIC index). Use isobolograms to quantify additive, synergistic, or antagonistic effects .
Q. What advanced separation techniques resolve closely related impurities?
High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while preparative thin-layer chromatography (PTLC) isolates regioisomers. CRDC subclass RDF2050104 highlights centrifugal partition chromatography for polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
